(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide
Description
This compound features a thiophene core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 5, a cyano group at position 3, and a methyl group at position 2. The acrylamide moiety incorporates a 2-chlorophenyl group in the (Z)-configuration.
Properties
IUPAC Name |
(Z)-N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-(2-chlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O3S/c1-14-17(12-25)23(26-22(27)9-7-16-4-2-3-5-18(16)24)30-21(14)11-15-6-8-19-20(10-15)29-13-28-19/h2-10H,11,13H2,1H3,(H,26,27)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGLYNJVWOHQMS-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CC=C2Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C\C2=CC=CC=C2Cl)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide is a synthetic compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C21H18ClN3O3S
- Molecular Weight: 427.90 g/mol
- IUPAC Name: this compound
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of cancer therapy and anti-inflammatory responses. The following sections summarize key findings related to its cytotoxicity and other biological effects.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon) | 16.19 ± 1.35 | |
| MCF-7 (Breast) | 17.16 ± 1.54 | |
| A549 (Lung) | Data not available |
The compound demonstrates significant cytotoxicity against HCT-116 and MCF-7 cell lines, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Production: It has been suggested that increased ROS levels can induce oxidative stress, contributing to cell death.
- Modulation of Signaling Pathways: The compound may affect pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.
Case Studies
Case Study 1: Anticancer Activity in vitro
A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in HCT-116 and MCF-7 cells. The authors concluded that the compound could be a promising candidate for further development as an anticancer agent due to its potent activity against these cell lines.
Case Study 2: In vivo Efficacy
In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. This suggests potential for therapeutic application in cancer treatment.
Toxicological Considerations
While preliminary studies indicate efficacy, further research is necessary to evaluate the safety profile of this compound. Toxicological assessments should include:
- Acute Toxicity Studies
- Chronic Exposure Effects
- Impact on Non-target Organisms
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties of Analogs
Key Observations
Core Heterocycle Variation: The target compound’s thiophene core differs from the thiazole in CID 1556612 and . K-16 shares the thiophene core but lacks the cyano group, highlighting the target compound’s unique electronic profile.
Substituent Effects: The 3-cyano group in the target compound may enhance electrophilicity compared to K-16’s methylthioacetamide group . The (Z)-configuration of the acrylamide moiety contrasts with the (E)-isomers in and CID 1556612 , which could impact molecular geometry and intermolecular interactions.
Synthetic Efficiency :
Physicochemical Properties
- Solubility: The target compound’s cyano group may reduce solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., compound 3312 ).
Q & A
Q. How is (Z)-N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3-(2-chlorophenyl)acrylamide synthesized, and what analytical methods ensure purity?
Methodology :
- Synthetic Route :
-
Step 1 : Condensation of a substituted benzaldehyde (e.g., benzo[d][1,3]dioxol-5-ylmethyl aldehyde) with a cyanoacetamide derivative under basic conditions (e.g., triethylamine in dioxane) to form the acrylamide core .
-
Step 2 : Thiophene ring functionalization via nucleophilic substitution or coupling reactions. Temperature control (20–25°C) and solvent choice (polar aprotic solvents like DMF) are critical for regioselectivity .
-
Purification : Recrystallization (ethanol-DMF mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Analytical Validation :
-
TLC/HPLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane 1:1) .
-
Spectroscopy : Confirm structure via (e.g., acrylamide protons at δ 7.50–6.11 ppm) and (carbonyl signals ~165–170 ppm) .
-
Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H] at m/z 450.1) .
Table 1: Key Reaction Parameters
Q. What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodology :
- NMR Spectroscopy :
- : Identify aromatic protons (δ 6.7–7.5 ppm), acrylamide vinyl protons (δ 6.11–7.50 ppm, J = 15.2 Hz), and methyl groups (δ 2.1–2.5 ppm) .
- : Detect carbonyl carbons (~165 ppm) and nitrile groups (~115 ppm) .
- IR Spectroscopy : Confirm amide C=O (1640–1680 cm) and cyano (2200–2250 cm) stretches .
- Mass Spectrometry : HRMS with ESI+ for exact mass validation (e.g., CHClNOS requires m/z 468.08) .
Q. What preliminary biological assays are recommended to screen its activity?
Methodology :
- Antimicrobial Screening :
- Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; report MIC values (µg/mL) .
- Enzyme Inhibition :
- Kinase/Protease Assays : Use fluorescence-based kits (e.g., ATP-Glo™) to measure IC values .
Advanced Questions
Q. How can reaction mechanisms for its synthetic steps be elucidated?
Methodology :
- Kinetic Studies : Vary reactant concentrations (pseudo-first-order conditions) to determine rate laws for key steps (e.g., acrylamide formation) .
- Isotopic Labeling : Use -labeled reagents to track oxygen incorporation in carbonyl groups .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) to simulate transition states and regioselectivity in thiophene functionalization .
Q. How to resolve contradictions in reported biological activity data?
Methodology :
- Assay Standardization :
- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
- Dose-Response Curves : Use ≥8 concentrations to calculate precise EC/IC values .
- Structural Confirmation : Re-analyze compound purity (HPLC >95%) and stereochemistry (CD spectroscopy) to rule out batch variations .
Q. What strategies optimize synthetic yield and scalability?
Methodology :
- DoE (Design of Experiments) : Use fractional factorial designs to optimize solvent (e.g., DMF vs. acetonitrile), temperature (60–100°C), and catalyst loading .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., condensation) to improve heat dissipation and yield (>85%) .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) for interfacial reactions .
Q. How to establish structure-activity relationships (SAR) for this compound?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 3-nitrophenyl) and compare bioactivity .
- Molecular Docking : AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from the cyano group) using Schrödinger Suite .
Q. What stability studies are critical for long-term storage?
Methodology :
- Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Storage Recommendations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
